![molecular formula C13H12N2 B12973171 2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
2-Ethyl-1H-naphtho[2,3-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a naphthalene ring fused with an imidazole ring, with an ethyl group attached to the imidazole nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the condensation of 2,3-diaminonaphthalene with an appropriate aldehyde. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The reaction mixture is heated to facilitate the formation of the imidazole ring. The general reaction scheme is as follows:
2,3-diaminonaphthalene+Aldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphtho[2,3-D]imidazole derivatives.
Applications De Recherche Scientifique
2-Ethyl-1H-naphtho[2,3-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and functional materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-D]imidazole-4,9-diones: These compounds have similar structural features but differ in their substituents, leading to variations in their biological activities.
2-Aryl-1H-naphtho[2,3-D]imidazole: These derivatives have aryl groups attached to the imidazole ring, which can influence their chemical and biological properties.
Uniqueness
2-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to its specific ethyl substitution, which can affect its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-ethyl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-13-14-11-7-9-5-3-4-6-10(9)8-12(11)15-13/h3-8H,2H2,1H3,(H,14,15) |
Clé InChI |
BAWAHZPNWYHRPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC3=CC=CC=C3C=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


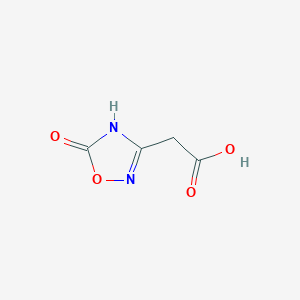
![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)

![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
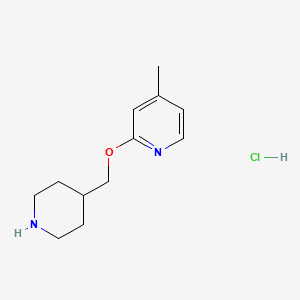


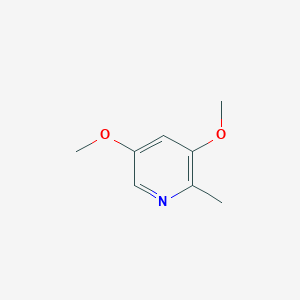

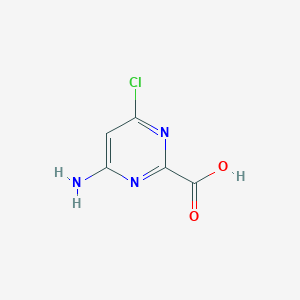

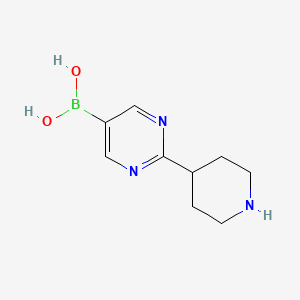

![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
